An In-depth Technical Guide to Methyltetrazine-PEG4-DBCO: Structure, Function, and Application in Bioconjugation
An In-depth Technical Guide to Methyltetrazine-PEG4-DBCO: Structure, Function, and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Methyltetrazine-PEG4-DBCO. We will delve into its core structural components, their respective functions, and the powerful bioorthogonal chemistries they enable. This document will further detail quantitative data, experimental protocols for its use in bioconjugation, and visual representations of relevant workflows and pathways to empower researchers in drug development and other scientific fields.
Core Structure and Functional Groups
Methyltetrazine-PEG4-DBCO is a versatile molecule meticulously designed for advanced bioconjugation applications. Its structure comprises three key functional components: a methyltetrazine moiety, a dibenzocyclooctyne (DBCO) group, and a polyethylene (B3416737) glycol (PEG4) spacer that links them. This unique combination of functionalities allows for a dual-mode of action in creating complex biomolecular conjugates.
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Methyltetrazine (Me-Tz): This nitrogen-rich heterocyclic ring is a highly reactive dienophile that participates in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions. The presence of a methyl group enhances the stability of the tetrazine ring in aqueous environments compared to its unsubstituted counterparts.[1] The IEDDA reaction is a cornerstone of bioorthogonal chemistry, known for its exceptionally fast kinetics and high specificity, proceeding rapidly without the need for a catalyst.[1][2]
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Dibenzocyclooctyne (DBCO): DBCO is a strained alkyne that readily undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.[3][4] This "copper-free" click chemistry reaction is highly biocompatible, as it eliminates the need for cytotoxic copper catalysts, making it ideal for applications in living systems.[4][5] The reaction is highly efficient and forms a stable triazole linkage.[4][6]
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Polyethylene Glycol (PEG4) Spacer: The four-unit polyethylene glycol chain serves as a hydrophilic and flexible linker between the methyltetrazine and DBCO moieties. The PEG spacer enhances the aqueous solubility of the entire molecule and any resulting conjugate, which is particularly beneficial when working with hydrophobic payloads.[7] Furthermore, the PEG linker minimizes steric hindrance between the conjugated molecules, allowing for more efficient reactions.
Quantitative Data
The following tables summarize key quantitative data for Methyltetrazine-PEG4-DBCO and the bioorthogonal reactions it facilitates.
| Property | Value | Reference(s) |
| Chemical Formula | C36H38N6O6 | |
| Molecular Weight | 650.7 g/mol | |
| Purity | Typically ≥95% (as determined by HPLC) | |
| Appearance | Red solid to red oil | [2] |
| Storage Conditions | -20°C, desiccated | [2][7] |
| Solubility | Soluble in DMSO, DMF, DCM, THF | [2][7] |
| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference(s) |
| Methyltetrazine + trans-cyclooctene (B1233481) (TCO) | ~1000 - 3.14 | Aqueous media, ACN, 20°C | [8] |
| DBCO + Azide (B81097) | ~0.34 - 1 | HBS buffer (pH 7.4), 25°C | [3][9] |
Experimental Protocols
The following protocols provide a general framework for utilizing Methyltetrazine-PEG4-DBCO in a sequential dual-labeling experiment, for instance, conjugating two different molecules to a single protein.
Protocol 1: Conjugation of an Azide-Containing Molecule to a Protein via DBCO-Azide SPAAC Reaction
This protocol outlines the initial conjugation of an azide-functionalized molecule to a protein containing a DBCO group, which has been introduced using a DBCO-NHS ester.
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
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DBCO-NHS ester
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Anhydrous DMSO or DMF
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Azide-containing molecule of interest
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Desalting columns or size-exclusion chromatography (SEC) system
Procedure:
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Protein Preparation:
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Ensure the protein solution is free of any amine-containing buffers or stabilizers. If necessary, perform a buffer exchange into PBS.
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Adjust the protein concentration to 1-5 mg/mL.
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DBCO-NHS Ester Stock Solution Preparation:
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Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
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Activation of Protein with DBCO-NHS Ester:
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Add a 10-20 fold molar excess of the DBCO-NHS ester stock solution to the protein solution.
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Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
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Purification of DBCO-labeled Protein:
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Remove excess, unreacted DBCO-NHS ester using a desalting column or SEC. Equilibrate the column with PBS, pH 7.4.
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SPAAC Reaction:
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To the purified DBCO-labeled protein, add the azide-containing molecule. A 1.5 to 5-fold molar excess of the azide molecule is typically used.
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Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[4]
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Final Purification:
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Purify the final conjugate using SEC to remove any unreacted azide-containing molecule.
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Protocol 2: Conjugation of a TCO-Containing Molecule via Methyltetrazine-TCO IEDDA Reaction
This protocol details the second conjugation step, reacting a TCO-functionalized molecule with the methyltetrazine moiety of the previously formed conjugate.
Materials:
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Purified conjugate from Protocol 1
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TCO-containing molecule of interest
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Anhydrous DMSO or DMF
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Desalting columns or SEC system
Procedure:
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TCO-Containing Molecule Preparation:
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Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO) to a known concentration.
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IEDDA Reaction:
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Add a 1.5 to 5-fold molar excess of the TCO-containing molecule to the purified conjugate from Protocol 1.
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The reaction is typically rapid and can be complete within 30-60 minutes at room temperature.[2]
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Final Purification:
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Purify the final dual-labeled conjugate using SEC to remove any unreacted TCO-containing molecule and other impurities.
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Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a conceptual signaling pathway relevant to the application of Methyltetrazine-PEG4-DBCO.
Caption: Experimental workflow for sequential dual-labeling of a protein.
Caption: Signaling pathway for pre-targeted drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. interchim.fr [interchim.fr]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Methyltetrazine-PEG4-hydrazone-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
